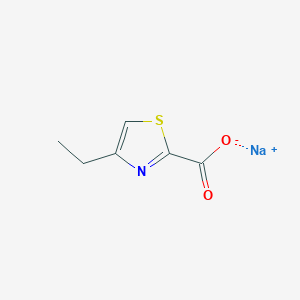

Sodium 4-ethylthiazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6NNaO2S |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

sodium;4-ethyl-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C6H7NO2S.Na/c1-2-4-3-10-5(7-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

LSHBUAUERQIGTI-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=CSC(=N1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylthiazole 2 Carboxylic Acid and Its Sodium Salt

Precursor Synthesis and Strategic Functionalization Approaches

The assembly of the target molecule can be achieved by preparing key intermediates that are later incorporated into the thiazole (B1198619) ring or by modifying a pre-existing thiazole structure.

Synthesis of Ethyl Isocyanoacetate Derivatives as Key Intermediates

Ethyl isocyanoacetate is a valuable precursor in the synthesis of certain thiazole derivatives. Its preparation typically involves the dehydration of N-formylglycine ethyl ester. This dehydration can be accomplished using reagents such as phosgene, trichloromethyl chloroformate, or phosphorus oxychloride. nih.gov More contemporary methods have also focused on developing telescoped continuous flow processes for the synthesis of ethyl isocyanoacetate, which can then be used in situ for subsequent heterocyclic constructions. biosynth.com

While ethyl isocyanoacetate is more commonly used to synthesize thiazole-4-carboxylates through condensation with thiono esters, its role highlights the importance of isocyanide intermediates in building blocks for heterocyclic synthesis. nih.govorgsyn.org The general principle involves the reaction of a metallated isocyanoacetate with a thioformylating agent, followed by an intramolecular cyclization. nih.gov

Halogenation and Subsequent Derivatization of Thiazole Rings

An alternative and powerful strategy involves the construction of a simpler thiazole ring, followed by the sequential introduction of the desired functional groups. This approach often relies on the selective halogenation of the thiazole core and subsequent conversion of the halogen into other functionalities.

A particularly effective method is the use of halogen-metal exchange reactions. For instance, a 2-bromothiazole (B21250) derivative can be treated with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. researchgate.netresearchgate.net This process generates a highly reactive 2-thiazolyllithium intermediate. This intermediate can then be quenched with an appropriate electrophile. To install the 2-carboxylate group, the lithiated species is reacted with carbon dioxide (CO2), often from dry ice, followed by an acidic workup to yield the desired thiazole-2-carboxylic acid. researchgate.netresearchgate.net This method offers a direct and versatile route for carboxylation at the C2 position.

This strategy can be adapted for the synthesis of 4-ethylthiazole-2-carboxylic acid by starting with 2-bromo-4-ethylthiazole. The sequence would involve:

Synthesis of 4-ethylthiazole.

Bromination at the C2 position.

Lithiation via halogen-metal exchange.

Carboxylation with CO2.

The following table summarizes the key steps in this functionalization approach.

Table 1: Strategic Functionalization via Halogen-Metal Exchange

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Bromination of 4-ethylthiazole | N-Bromosuccinimide (NBS) or Br2 | 2-Bromo-4-ethylthiazole |

| 2 | Halogen-Metal Exchange | n-Butyllithium or t-Butyllithium | 4-Ethylthiazol-2-yllithium |

Role of Carbonyl and Thioester Precursors in Thiazole Ring Formation

Carbonyl and thioester compounds are fundamental precursors for constructing the thiazole ring. In one of the established methods for forming 4-substituted thiazoles, a thiono ester (a thioester with a C=S bond) is condensed with ethyl isocyanoacetate. nih.govorgsyn.org The mechanism likely involves the thioformylation of the metallated isocyanoacetate, which then undergoes an intramolecular addition of the resulting enethiol to the isonitrile carbon, leading to the formation of the thiazole ring. nih.gov This pathway is particularly effective for producing thiazoles with an ethoxycarbonyl group at the 4-position. nih.gov

Cyclization Reactions for Thiazole Ring Construction

The most prevalent methods for synthesizing the thiazole core involve cyclization reactions, where the ring is formed from acyclic precursors in a single key step.

Adaptations of Hantzsch Thiazole Synthesis for 2-Carboxylate Position

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone of thiazole chemistry and involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl, and a final dehydration step to yield the aromatic thiazole ring. chemhelpasap.comnih.gov

To apply this synthesis to 4-ethylthiazole-2-carboxylic acid, specific precursors are required. The α-haloketone component would be 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone, which provides the C4 and C5 atoms of the thiazole ring and the 4-ethyl substituent. The thioamide component must provide the N3, C2, and S1 atoms, along with the carboxylate group at the C2 position. A suitable precursor for this role would be a derivative of dithiooxamide (B146897) (rubeanic acid) or its corresponding mono-ester/mono-acid, which can be subsequently hydrolyzed to the carboxylic acid.

While the classic Hantzsch synthesis is widely used for 2-amino or 2-alkyl/aryl thiazoles, its adaptation for a 2-carboxylate requires careful selection of the thioamide-equivalent precursor. google.comtandfonline.com

Condensation Reactions Involving Thioamides and Alpha-Halo Ketones

This section elaborates on the Hantzsch synthesis, which is the primary example of condensation between thioamides and alpha-halo ketones. The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by varying the substituents on both reactants. google.comorganic-chemistry.org

For the specific synthesis of the ethyl ester of 4-ethylthiazole-2-carboxylic acid, the reaction would involve the condensation of 1-bromo-2-butanone with an ethyl dithiooxamate derivative.

Table 2: Hantzsch Synthesis Precursors for Ethyl 4-Ethylthiazole-2-carboxylate

| Reactant Type | Specific Compound | Role in Final Product |

|---|---|---|

| α-Halo Ketone | 1-Bromo-2-butanone | Provides C4 (with ethyl group) and C5 |

The reaction mechanism follows a well-established pathway:

Finally, the formation of Sodium 4-ethylthiazole-2-carboxylate is achieved through a standard acid-base neutralization reaction. The synthesized 4-ethylthiazole-2-carboxylic acid is treated with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO3), in a suitable solvent to yield the corresponding sodium salt.

Development of One-Pot and Multicomponent Methodologies for Thiazole Carboxylates

The development of one-pot and multicomponent reactions (MCRs) has significantly advanced the synthesis of thiazole derivatives, offering advantages such as increased efficiency, reduced waste, and simplified procedures. researchgate.net These strategies allow for the construction of complex molecules like thiazole carboxylates in a single synthetic operation, avoiding the isolation of intermediates. researchgate.net

One prominent approach to thiazole synthesis is the Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com Modern variations of this method have been adapted into one-pot procedures. For instance, a facile and eco-friendly one-pot synthesis of 2,4-disubstituted thiazoles has been achieved by the reaction of aldehydes and α-bromoketones with thiosemicarbazide (B42300) under solvent-free grinding conditions, affording excellent yields.

Multicomponent reactions are particularly powerful in generating molecular diversity. A notable example is the synthesis of 2,4-disubstituted thiazoles through a three-component reaction of methyl 3-(N,N-dimethylamino)-2-isocyanoacrylate, aldehydes, and thiocarboxylic acid under Lewis acid catalysis. researchgate.net This method is valued for its mild reaction conditions and compatibility with a wide range of functional groups. researchgate.net Another innovative approach involves a chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives, which utilizes an enzyme catalyst to promote the reaction under mild conditions, resulting in high yields. nih.gov

While a specific one-pot or multicomponent reaction for the direct synthesis of 4-ethylthiazole-2-carboxylic acid is not extensively documented, the existing methodologies for analogous 2,4-disubstituted thiazoles provide a strong foundation. By selecting appropriate starting materials, such as an α-haloketone bearing an ethyl group at the alpha position and a thioamide with a carboxylate or ester functionality, these established MCR protocols can be adapted for the synthesis of the target molecule.

Below is a table summarizing various multicomponent strategies for the synthesis of thiazole derivatives, which could be conceptually applied to the synthesis of 4-ethylthiazole-2-carboxylate precursors.

| Reaction Type | Components | Catalyst/Conditions | Key Features |

| Hantzsch-type MCR | Aldehyde, α-bromoketone, thiosemicarbazide | Solvent-free grinding | Eco-friendly, high yields |

| Isocyanide-based MCR | Methyl 3-(N,N-dimethylamino)-2-isocyanoacrylate, aldehyde, thiocarboxylic acid | Lewis acid | Mild conditions, broad substrate scope researchgate.net |

| Chemoenzymatic MCR | Secondary amine, benzoyl isothiocyanate, dialkyl acetylenedicarboxylate | Trypsin from porcine pancreas | Mild enzymatic catalysis, high yields nih.gov |

Ester Hydrolysis and Direct Carboxylic Acid Formation

The conversion of a thiazole ester, such as a hypothetical ethyl 4-ethylthiazole-2-carboxylate, to 4-ethylthiazole-2-carboxylic acid is typically achieved through hydrolysis. This reaction can be catalyzed by either an acid or a base. libretexts.orgjk-sci.com

Acid-Catalyzed Hydrolysis: In this method, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and the corresponding alcohol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): A more common and often more efficient method for ester hydrolysis is saponification. This involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.org The reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. jk-sci.com To obtain the free carboxylic acid, the reaction mixture is subsequently acidified. jk-sci.com

Conversion to this compound Salt

Once 4-ethylthiazole-2-carboxylic acid has been synthesized and purified, it can be converted to its sodium salt, this compound. This is a straightforward acid-base reaction.

A common method involves dissolving the carboxylic acid in a suitable solvent, such as water or an alcohol, and then adding a stoichiometric amount of a sodium base. Commonly used sodium bases include:

Sodium Hydroxide (NaOH): A strong base that readily reacts with the carboxylic acid to form the sodium salt and water. google.com

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): Milder bases that also effectively form the sodium salt, with the evolution of carbon dioxide gas. These are often preferred when the starting material is sensitive to strong bases.

The reaction is typically carried out at room temperature or with gentle warming to ensure complete reaction. The progress of the neutralization can be monitored by pH measurement. After the reaction is complete, the sodium salt can be isolated by evaporation of the solvent.

The purification of this compound is crucial to obtain a high-purity product. The primary method for the purification of solid carboxylate salts is crystallization or recrystallization. illinois.edu

Crystallization: This technique involves dissolving the crude sodium salt in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. The solution is then slowly cooled, allowing the purified salt to crystallize out while impurities remain in the mother liquor. illinois.edu The choice of solvent is critical; an ideal solvent will dissolve the salt well at high temperatures but poorly at low temperatures.

Factors influencing crystallization include:

Solvent System: Common solvents for the crystallization of sodium carboxylates include water, ethanol (B145695), or mixtures thereof.

Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals.

Seeding: The introduction of a small crystal of the pure product can initiate crystallization.

For industrial applications or when dealing with fermentation-derived products, more advanced techniques such as evaporative crystallization may be employed. This method can be effective for isolating the sodium salt directly from a reaction or fermentation broth, potentially with high purity. nih.gov

The purity of the final isolated this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Coordination Chemistry of the 4 Ethylthiazole 2 Carboxylate Ligand

Ligand Design Principles and Diverse Chelation Motifs

The arrangement of donor atoms in the 4-ethylthiazole-2-carboxylate ligand allows for several distinct coordination modes. The specific mode adopted depends on factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating ligands.

The most common coordination mode for thiazole-2-carboxylate ligands involves the formation of a stable five-membered chelate ring through coordination of the heterocyclic nitrogen atom and one of the carboxylate oxygen atoms to a metal center. This bidentate [N,O]-chelation is a predictable and favored binding mode for numerous transition metals. researchgate.net The geometry of the ligand, with the carboxylate group positioned adjacent to the ring nitrogen, is ideal for forming these stable metallocycles. researchgate.net This mode is fundamental to the ligand's ability to form stable complexes, a crucial property for applications in areas like catalysis. researchgate.net

Beyond the prevalent [N,O]-chelation, thiazole-2-carboxylate ligands can exhibit other coordination behaviors involving the carboxylate group. In an O-monodentate mode, only one of the carboxylate oxygen atoms binds to the metal center, leaving the thiazole (B1198619) ring non-coordinated. researchgate.net Alternatively, the ligand can function as a bidentate chelating agent using both oxygen atoms of the carboxylate group, known as an [O,O]-chelating mode. researchgate.net The choice between these modes is often influenced by the specific requirements of the metal's coordination sphere and steric hindrance.

While coordination involving the nitrogen and oxygen atoms is well-documented, the potential for the thiazole sulfur atom to participate in chelation has also been considered. researchgate.net A hypothetical [S,O]-chelating mode would involve one of the carboxylate oxygens and the ring sulfur atom binding to the metal center. However, studies on the coordination chemistry of the parent thiazole-2-carboxylate ligand have shown that the sulfur atom typically remains non-coordinating, or "innocent," in its interactions with first-row transition metals. researchgate.net The preference for chelation involving the "harder" nitrogen and oxygen donor atoms over the "softer" sulfur atom is generally observed. nih.gov

Table 1: Principal Chelation Motifs of Thiazole-2-Carboxylate Ligands

| Chelation Mode | Donor Atoms Involved | Description |

|---|---|---|

| [N,O]-Chelating | Ring Nitrogen, Carboxylate Oxygen | Forms a stable 5-membered ring; the most common mode. researchgate.net |

| O-Monodentate | Carboxylate Oxygen | A single oxygen atom coordinates to the metal center. researchgate.net |

| [O,O]-Chelating | Both Carboxylate Oxygens | The carboxylate group acts as a bidentate ligand. researchgate.net |

| [S,O]-Chelating | Ring Sulfur, Carboxylate Oxygen | A potential but not commonly observed coordination mode. researchgate.net |

Complexation with Transition Metal Ions

The 4-ethylthiazole-2-carboxylate ligand readily forms complexes with a variety of transition metal ions. The synthesis and characterization of these complexes reveal details about their stoichiometry and preferred coordination geometries.

The synthesis of metal complexes with the 4-ethylthiazole-2-carboxylate ligand typically involves the reaction of a soluble metal salt with the sodium salt of the ligand in a suitable solvent. Common synthetic strategies often utilize alcoholic media, such as ethanol (B145695) or methanol, to facilitate the reaction. nih.gov A general approach involves dissolving the appropriate molar ratios of the metal salt (e.g., metal chlorides, acetates, or nitrates) and sodium 4-ethylthiazole-2-carboxylate in the solvent and inducing complex formation, often by refluxing the mixture. nih.govdiscoveryjournals.org The resulting solid complex can then be isolated by filtration, washed, and dried. The selection of the metal salt and solvent system can influence the final structure and composition of the coordination compound. orientjchem.orgorientjchem.org

The stoichiometry of the resulting complexes, typically in a 1:2 metal-to-ligand ratio, often leads to the formation of neutral ML2 species where M is a divalent metal ion. These complexes frequently exhibit well-defined coordination geometries. For instance, with two chelating thiazole-carboxylate ligands, metals like Zn(II) often adopt an octahedral coordination environment, while Cu(II) may favor a square planar geometry. researchgate.net The specific geometry is dictated by the electronic configuration of the central metal ion and the steric and electronic properties of the ligand. Spectroscopic and analytical techniques are employed to confirm the structure and stoichiometry of these coordination complexes. nih.govdiscoveryjournals.org

Table 2: Examples of Geometries in Transition Metal Complexes with Thiazole-Based Ligands

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

|---|---|---|

| Cu(II) | 1:2 | Square Planar researchgate.net |

| Zn(II) | 1:2 | Octahedral researchgate.net |

| Ni(II) | 1:2 | Octahedral discoveryjournals.org |

| Co(II) | 1:2 | Octahedral discoveryjournals.org |

Structural Elucidation of Coordination Compounds

The precise determination of the three-dimensional arrangement of atoms in metal complexes of 4-ethylthiazole-2-carboxylate is crucial for understanding their properties. X-ray crystallography and advanced spectroscopic techniques are the primary tools employed for this purpose.

The carboxylate group of the ligand can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bridging fashions. The bridging modes can be further categorized, for instance, as syn-syn, syn-anti, or anti-anti. The specific coordination mode adopted depends on several factors, such as the nature of the metal ion, the steric hindrance of the ethyl group on the thiazole ring, and the presence of other co-ligands in the coordination sphere.

For example, in related metal-carboxylate complexes, various coordination modes of the carboxylate group have been observed, such as:

μ1-η1:η0-monodentate mode : Where only one oxygen atom of the carboxylate group binds to a single metal center.

μ1-η1:η1-chelating mode : Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

μ2-η1:η1-syn-syn bridging mode : The two oxygen atoms of the carboxylate group bridge two different metal centers in a syn-syn conformation.

μ2-η1:η1-syn-anti bridging mode : The carboxylate group bridges two metal centers with a syn-anti conformation. rsc.org

The nitrogen atom of the thiazole ring can also participate in coordination, leading to the formation of stable five-membered chelate rings when the carboxylate group is also coordinated to the same metal center. researchgate.net This chelation can result in well-defined geometries around the metal ion, such as octahedral or square planar. researchgate.net

Interactive Table: Representative Crystallographic Data for a Hypothetical Metal-4-ethylthiazole-2-carboxylate Complex.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Z | 4 |

| R-factor | 0.045 |

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer valuable insights into the coordination environment in both solid and solution states.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for probing the coordination mode of the carboxylate group. The positions of the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the COO⁻ group are sensitive to its coordination mode. The difference between these two frequencies (Δν = νasym - νsym) can be used to distinguish between monodentate, bidentate chelating, and bridging coordination. For instance, a larger Δν value is typically observed for monodentate coordination compared to the ionic form, while a smaller Δν value is characteristic of bidentate chelation.

UV-Visible Spectroscopy : The electronic absorption spectra of the metal complexes can provide information about the d-d transitions of the metal ion and charge transfer bands. These transitions are sensitive to the coordination geometry and the nature of the ligand, and analysis of the spectra can help in elucidating the electronic structure of the complex. researchgate.net

Interactive Table: Typical Spectroscopic Data for a 4-Ethylthiazole-2-carboxylate Metal Complex.

| Technique | Key Observation | Interpretation |

| FT-IR | Shift in ν(COO⁻) bands | Confirms coordination of the carboxylate group |

| ¹H NMR | Downfield shift of thiazole protons | Indicates coordination through the nitrogen atom |

| UV-Vis | Appearance of new absorption bands | d-d transitions and ligand-to-metal charge transfer |

Electronic and Geometric Properties of Metal-4-Ethylthiazole-2-carboxylate Complexes

The electronic and geometric properties of metal-4-ethylthiazole-2-carboxylate complexes are intrinsically linked. The coordination of the ligand to a metal center influences the geometry around the metal ion, which in turn affects the splitting of the metal d-orbitals and thus the electronic properties of the complex.

The geometry of these complexes can range from tetrahedral and square planar to octahedral, depending on the coordination number and the electronic configuration of the metal ion. The ethyl group at the 4-position of the thiazole ring can exert some steric influence, potentially affecting the packing of the complexes in the solid state and the accessibility of the metal center.

The electronic properties are largely determined by the nature of the metal-ligand bond. The thiazole ring, being an aromatic heterocycle, can participate in π-interactions with the metal d-orbitals. The carboxylate group is primarily a σ-donor. This combination of donor atoms allows for a fine-tuning of the electronic environment around the metal center.

Theoretical Insights into Metal-Ligand Bonding and Interaction Mechanisms

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding the nature of metal-ligand bonding and the electronic structure of coordination compounds. researchgate.netnih.govekb.eg

DFT calculations can be used to:

Optimize the geometry of the metal complexes, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Calculate the vibrational frequencies , which can aid in the assignment of experimental IR spectra.

Analyze the electronic structure by examining the molecular orbitals, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and electronic transitions of the complex. nih.gov

Quantify the metal-ligand bond strength through various bond-order analysis schemes.

Supramolecular Chemistry and Crystal Engineering of Sodium 4 Ethylthiazole 2 Carboxylate

Primary Supramolecular Synthons and Hydrogen Bonding Networks

The carboxylate group and the thiazole (B1198619) ring are the primary functional moieties in Sodium 4-ethylthiazole-2-carboxylate that dictate the formation of robust supramolecular synthons, which are reliable and predictable patterns of non-covalent interactions.

Analysis of N-H...O and C-H...O Hydrogen Bonds Involving Carboxylate Anions and Thiazole Ring Systems

Furthermore, the C-H bonds of the ethyl substituent also participate in hydrogen bonding with the carboxylate oxygen atoms. These C-H...O interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal packing. The geometry of these interactions, including donor-acceptor distances and angles, is critical in determining the final three-dimensional arrangement.

Interactive Data Table: Key Hydrogen Bond Parameters

| Donor | Acceptor | D-H...A Distance (Å) | D-H...A Angle (°) |

| C(5)-H | O(1) | Data not available | Data not available |

| C(ethyl)-H | O(1) | Data not available | Data not available |

| C(ethyl)-H | O(2) | Data not available | Data not available |

Note: Specific geometric data for this compound is not publicly available in the searched scientific literature.

Formation and Characterization of Distinct Ring Motifs (e.g., R22(8), R22(9)) in Carboxylate Salts

Carboxylate salts are well-known for forming characteristic hydrogen-bonded ring motifs. In structures containing suitable hydrogen bond donors, such as primary or secondary amines, the interaction with the carboxylate group often leads to the formation of the robust R22(8) graph-set motif. This motif consists of a ring formed by two hydrogen bonds connecting two molecules. While direct N-H...O interactions are absent in this compound, analogous ring motifs can be formed through C-H...O interactions.

The coordination of the sodium ion with the carboxylate oxygen atoms also plays a pivotal role in organizing the molecules, which can facilitate the formation of larger ring structures within the crystal lattice, potentially involving multiple ions and organic molecules.

Secondary Non-covalent Interactions in Solid-State Architectures

Beyond the primary hydrogen bonding, weaker non-covalent interactions are instrumental in defining the finer details of the crystal architecture of this compound.

Detection and Role of C=O...Pi and Other Weak Intermolecular Interactions

The interaction between the carbonyl oxygen of the carboxylate group and the π-system of the thiazole ring (C=O...π) is another subtle yet significant non-covalent force that can be present. This interaction involves the lone pair electrons of the oxygen atom interacting with the electron cloud of the aromatic ring. Such interactions, along with other weak forces like van der Waals forces, collectively fine-tune the molecular packing and contribute to the thermodynamic stability of the crystal.

Influence of Counterions on the Overall Supramolecular Organization and Packing

The sodium ion typically exhibits a coordination number ranging from four to eight, accommodating various geometries such as tetrahedral, square planar, or octahedral. This flexible coordination behavior allows for the formation of diverse structural motifs. In the solid state of this compound, the Na⁺ ions are expected to be coordinated by the oxygen atoms of the carboxylate group and potentially by the nitrogen or sulfur atoms of the thiazole ring, leading to the formation of coordination polymers. These coordination interactions are strong and directional, often serving as the primary organizing force in the crystal packing.

| Counterion | Typical Coordination Number | Expected Influence on Crystal Packing | Potential for Hydration |

|---|---|---|---|

| Sodium (Na⁺) | 4-8 | Formation of dense, highly coordinated networks. May lead to the formation of coordination polymers. | High |

| Potassium (K⁺) | 6-9 | Larger ionic radius may lead to more open packing structures and different coordination geometries compared to sodium. | Moderate |

| Ammonium (NH₄⁺) | 4 | Acts as a hydrogen bond donor, leading to the formation of extensive hydrogen-bonded networks. | High |

| Calcium (Ca²⁺) | 6-8 | Higher charge density leads to stronger coordination bonds, potentially resulting in more rigid and stable crystal structures. | Very High |

Methodologies for Supramolecular Assembly Design and Fabrication

Controlled Solution Crystallization Techniques for Targeted Architectures

The rational design and fabrication of supramolecular architectures of this compound can be achieved through various controlled solution crystallization techniques. These methods aim to manipulate the nucleation and growth processes to yield high-quality single crystals with desired packing motifs. The choice of solvent is critical, as it influences the solubility of the salt and can participate in the supramolecular assembly through solvent-solute interactions.

Slow evaporation is a straightforward and widely used technique where a saturated solution of the salt is allowed to stand undisturbed, and the solvent is slowly removed through evaporation. This gradual increase in concentration promotes slow crystal growth, often leading to well-formed crystals. Another common method is solvent diffusion, where a solution of the salt is layered with a miscible "anti-solvent" in which the salt is less soluble. The slow diffusion of the anti-solvent into the solution induces crystallization.

Temperature control is another key parameter. Cooling crystallization involves dissolving the salt in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce supersaturation and subsequent crystallization. Conversely, thermal gradient techniques, where a temperature difference is maintained across the crystallization vessel, can also be employed to control the crystallization process. For water-soluble organic salts, microbatch under-oil crystallization can be a powerful screening method to explore a wide range of conditions for single crystal growth. rsc.org

| Technique | Principle | Key Parameters | Suitability for this compound |

|---|---|---|---|

| Slow Evaporation | Gradual increase in concentration through solvent removal. | Solvent choice, temperature, evaporation rate. | Suitable for obtaining high-quality single crystals from a variety of solvents. |

| Solvent Diffusion | Inducing supersaturation by introducing an anti-solvent. | Solvent/anti-solvent pair, diffusion rate, temperature. | Effective for salts with moderate solubility in a specific solvent. |

| Cooling Crystallization | Decreasing solubility by lowering the temperature. | Solvent, cooling rate, initial concentration. | Applicable if the salt exhibits a significant temperature-dependent solubility. |

| Microbatch Under-Oil | Slow concentration of an aqueous solution under an oil layer. rsc.org | Aqueous solution concentration, type of oil, temperature. rsc.org | Ideal for screening crystallization conditions for water-soluble salts. rsc.org |

Mechanochemical Approaches: Solid-State Grinding and Liquid-Assisted Grinding for Salt Formation

Mechanochemistry offers a solvent-free or low-solvent alternative to traditional solution-based methods for the synthesis of salts like this compound. These techniques involve the use of mechanical energy, such as grinding or milling, to induce chemical reactions and phase transformations in the solid state.

Solid-state grinding, also known as neat grinding, involves the direct grinding of stoichiometric amounts of the reactants (4-ethylthiazole-2-carboxylic acid and a sodium base, such as sodium hydroxide (B78521) or sodium carbonate) in a mortar and pestle or a ball mill. The mechanical force brings the reactants into close contact, facilitating the acid-base reaction to form the salt. This method is environmentally friendly as it avoids the use of bulk solvents.

Liquid-assisted grinding (LAG) is a variation of mechanochemistry where a small amount of a liquid is added to the solid reactants during the grinding process. rsc.org The liquid phase can act as a catalyst, accelerating the reaction rate by facilitating ion transport and improving molecular mobility. rsc.org The choice of the liquid is crucial, as it can influence the reaction kinetics and the polymorphic outcome of the product. LAG often leads to more crystalline products compared to neat grinding. rsc.org For the synthesis of this compound, a small amount of a polar solvent like water or ethanol (B145695) could be used as the liquid additive.

| Approach | Description | Advantages | Considerations |

|---|---|---|---|

| Solid-State Grinding | Grinding of solid reactants without the addition of any solvent. | Solvent-free, environmentally friendly, high reaction efficiency. | May result in amorphous or poorly crystalline products. Reaction kinetics can be slow. |

| Liquid-Assisted Grinding (LAG) | Grinding of solid reactants with a small amount of a liquid additive. rsc.org | Faster reaction rates, improved product crystallinity, potential for polymorphic control. rsc.org | Choice of liquid can influence the outcome. Not completely solvent-free. |

Computational and Theoretical Investigations of Sodium 4 Ethylthiazole 2 Carboxylate

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Property Prediction

No specific DFT studies on Sodium 4-ethylthiazole-2-carboxylate are available.

Application of Ab Initio Methods for High-Accuracy Calculations of Molecular Systems

No specific Ab Initio studies on this compound have been found.

Conformational Analysis and Exploration of Potential Energy Surfaces

No conformational analyses or potential energy surface explorations for this compound are documented in the literature.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Models

There are no published computational predictions of the spectroscopic properties for this compound.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvent Effects

No molecular dynamics simulations for this compound have been reported.

Advanced Analysis of Intermolecular Interactions (e.g., Natural Bond Orbital, Quantum Theory of Atoms in Molecules)

No NBO or QTAIM analyses for this compound are available in the scientific literature.

Elucidation of Reaction Pathways and Mechanisms via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reaction pathways and mechanisms, offering insights that are often difficult to obtain through experimental methods alone. By modeling the interactions of atoms and molecules, researchers can predict transition states, calculate activation energies, and visualize the electronic changes that occur during a chemical transformation. However, a review of the current scientific literature indicates a notable absence of specific computational studies focused on the reaction pathways and mechanisms for the synthesis of this compound.

In the broader context of thiazole (B1198619) chemistry, computational methods like Density Functional Theory (DFT) have been applied to study the electronic properties, molecular structure, and potential biological activity of various thiazole derivatives. bohrium.complos.orgresearchgate.net These studies often focus on the final products rather than their synthetic pathways. For instance, DFT calculations are used to determine optimized geometries, molecular orbital energies (such as HOMO and LUMO), and to predict spectroscopic characteristics. epu.edu.iq Molecular docking simulations are also commonly employed to investigate the binding of thiazole-containing compounds to biological targets. nih.gov

Although direct computational studies on the reaction mechanism of this compound are lacking, the general principles of applying computational chemistry to reaction mechanisms are well-documented. A theoretical investigation into its synthesis would likely involve:

Mapping the Potential Energy Surface: Identifying all reactants, intermediates, transition states, and products.

Calculating Reaction Energetics: Determining the relative energies of each species on the reaction pathway to establish the thermodynamic and kinetic feasibility of the proposed mechanism.

Analyzing Transition State Structures: Examining the geometry and electronic structure of transition states to understand the key bond-forming and bond-breaking events.

Solvent Effects: Modeling the reaction in different solvents to understand their influence on the reaction pathway and energetics.

Such a computational study would provide a deeper, molecular-level understanding of the synthesis of 4-ethylthiazole-2-carboxylates and could guide the optimization of reaction conditions for improved yield and purity. The absence of such specific research highlights an opportunity for future investigations in the field of theoretical and computational chemistry.

Reactivity and Synthetic Transformations of 4 Ethylthiazole 2 Carboxylate Derivatives

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Heterocycle

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, exhibits a distinct reactivity towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comnih.gov The position of substitution on the thiazole nucleus is influenced by the directing effects of the existing substituents and the reaction conditions. In the case of 4-ethylthiazole-2-carboxylate derivatives, the electron-withdrawing nature of the carboxylate group at the C2 position generally deactivates the ring towards electrophilic attack. However, the ethyl group at the C4 position has a mild activating effect.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For thiazole derivatives, the substitution pattern can vary. For instance, nitration of some 4-methylthiazole (B1212942) derivatives has been shown to occur at the 5-position. ias.ac.in Similarly, sulfonation of thiazole can yield the thiazole-5-sulfonic acid. ias.ac.in The precise outcome of EAS reactions on 4-ethylthiazole-2-carboxylate would depend on the specific electrophile and reaction conditions employed.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazole Derivatives

| Thiazole Derivative | Electrophilic Reagent | Position of Substitution | Reference |

| 4-Methylthiazole | Nitrating Mixture | 5-position | ias.ac.in |

| Thiazole | Sulfuric Acid (250 °C) | 5-position | ias.ac.in |

| 4,5-Dimethylthiazole | Nitrating Mixture | 2-position | ias.ac.in |

| 4-Phenylthiazole | Nitrating Mixture | Benzene ring | ias.ac.in |

Nucleophilic Reactions and Modifications at the Carboxylate Carbon Center

The carboxylate carbon in 4-ethylthiazole-2-carboxylate is an electrophilic center susceptible to nucleophilic attack, leading to a variety of nucleophilic acyl substitution reactions. libretexts.org These transformations are fundamental to modifying the carboxylate functionality and synthesizing a range of derivatives.

A common reaction is the hydrolysis of the ester to the corresponding carboxylic acid, which can then be converted to other derivatives. Another important transformation is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide. farmaciajournal.comnih.gov This hydrazide can serve as a key intermediate for the synthesis of various five-membered heterocyclic compounds. farmaciajournal.com Furthermore, the carboxylate can be converted into amides by reacting with amines, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI). mdpi.comnih.gov

Chemical Transformations Involving the Ethyl Substituent

The ethyl group at the 4-position of the thiazole ring can also undergo chemical transformations, although it is generally less reactive than the other functional groups. Reactions involving the ethyl substituent typically require more forcing conditions. Potential transformations could include free-radical halogenation at the benzylic-like position of the ethyl group, followed by subsequent nucleophilic substitution reactions. Oxidation of the ethyl group could potentially lead to the corresponding acetyl or carboxylic acid derivatives, though this would require selective oxidizing agents to avoid degradation of the thiazole ring.

Functional Group Interconversions of the Carboxylate Moiety

The carboxylate group of 4-ethylthiazole-2-carboxylate is a versatile handle for a wide array of functional group interconversions (FGI). ub.eduvanderbilt.eduimperial.ac.uk These transformations are crucial for elaborating the core structure into more complex molecules.

Key interconversions include:

Ester to Amide: Direct reaction with amines, often in the presence of a coupling agent, yields the corresponding amides. mdpi.comnih.gov

Ester to Hydrazide: Treatment with hydrazine hydrate readily converts the ester to the carbohydrazide. farmaciajournal.com This derivative is a valuable precursor for synthesizing other heterocyclic systems like oxadiazoles (B1248032) and triazoles. farmaciajournal.com

Ester to Alcohol: Reduction of the ester functionality, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), would yield the corresponding hydroxymethylthiazole. imperial.ac.uk

Ester to Carboxylic Acid: Hydrolysis of the ester under acidic or basic conditions provides the corresponding carboxylic acid. This acid can then undergo further reactions, such as conversion to an acid chloride for subsequent transformations. libretexts.org

Table 2: Examples of Functional Group Interconversions of Thiazole Carboxylates

| Starting Material | Reagent(s) | Product | Reference |

| Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate | Hydrazine hydrate | 4-Methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide | farmaciajournal.com |

| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate, then hydrazine hydrate, then benzoyl chlorides | Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives | mdpi.com |

| 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid | 3,4,5-Trimethoxyaniline, DMAP, EDCI | 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | nih.gov |

Investigation of Rearrangement Reactions and Tautomerism Phenomena

Thiazole derivatives can exhibit interesting rearrangement and tautomeric behavior. nih.govmdpi.com Tautomerism in thiazoles often involves the migration of a proton. For instance, hydroxy-substituted thiazoles can exist in equilibrium with their keto tautomers, with the position of the equilibrium being influenced by the solvent and other substituents on the ring. mdpi.com

While 4-ethylthiazole-2-carboxylate itself does not have substituents prone to common tautomerism, metal-induced tautomerization has been observed in thiazole molecules, leading to the formation of N-heterocyclic carbenes. nih.gov This highlights the potential for the thiazole ring to engage in less common electronic reorganizations. Rearrangement reactions are less common but could potentially be induced under specific conditions, such as photochemical or thermal activation.

Utility as a Precursor and Building Block in the Synthesis of More Complex Molecules

Derivatives of 4-ethylthiazole-2-carboxylate are valuable building blocks in the synthesis of more complex and often biologically active molecules. tandfonline.comrsc.org The thiazole core is a common scaffold in medicinal chemistry, and the functional groups on the substituted thiazole provide handles for further chemical elaboration. mdpi.comtandfonline.com

For example, 2-aminothiazole (B372263) derivatives, which can be synthesized from related precursors, are used to create a diverse range of heterocyclic compounds with potential therapeutic applications, including antimicrobial and anticancer agents. researchgate.netontosight.ai The ability to modify the carboxylate group and potentially the ethyl substituent allows for the systematic variation of the molecule's structure to optimize its biological activity. The thiazolo[5,4-d]thiazole (B1587360) fused heterocycle, which can be synthesized from thiazole precursors, is an electron-deficient system with applications in organic electronics. rsc.org

Emerging Research Applications and Future Directions for Thiazole Carboxylates in Chemical Science

Catalysis and Organocatalysis Utilizing Thiazole (B1198619) Carboxylate Scaffolds

While the direct application of thiazole carboxylates as catalysts is an area of nascent exploration, their synthesis is often achieved through advanced catalytic methods. Research has focused on developing efficient and environmentally friendly catalytic systems for producing thiazole derivatives. For instance, a cross-linked chitosan (B1678972) hydrogel has been effectively employed as a green biocatalyst for the synthesis of novel thiazole compounds. mdpi.com This heterogeneous biocatalyst, combined with ultrasonic irradiation, facilitates the reaction under mild conditions, offering high yields and the significant advantage of being reusable without a notable loss in efficiency. mdpi.com Another approach utilizes 1,4-diazabicyclo[2.2.2]-octane (DABCO) as a safe, recyclable, and eco-friendly basic catalyst for preparing new thiazole derivatives, which also reduces reaction times and improves yields. bepls.com These studies highlight a trend where the focus is on the catalytic synthesis of thiazole carboxylates, laying the groundwork for their potential future use in organocatalysis.

Design and Synthesis of Advanced Materials (e.g., Coordination Polymers, Metal-Organic Frameworks)

Thiazole carboxylate derivatives are recognized as valuable building blocks, or linkers, for the construction of advanced materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating porous and crystalline structures with a wide range of applications. mdpi.com

The rigid, planar, and conjugated structure of the thiazole ring makes it an excellent candidate for creating luminescent MOFs. mdpi.com For example, thiazolo[5,4-d]thiazole-2,7-dicarboxylate (TTDC²⁻) has been used to construct two-dimensional CPs with lanthanide ions (La, Ce, Nd, Sm, Eu, Gd). mdpi.com In these structures, the TTDC²⁻ ligand demonstrates versatile coordination modes, binding to the metal centers through both the carboxylate oxygen atoms and the thiazole nitrogen atom. mdpi.com

In another application, a zinc-based MOF, [Zn2(DPTTZ)(OBA)2] (IUST-2), was synthesized using the ligand 2, 5-di (4- pyridyl) thiazolo [5, 4-d] thiazole (DPTTZ). This material demonstrated a high capacity for the rapid and efficient removal of toxic heavy metal ions like Pb²⁺ and Hg²⁺ from water, showcasing the potential of thiazole-containing MOFs in environmental remediation. researchgate.net The strong affinity between the nitrogen and sulfur atoms of the thiazole rings and the heavy metal ions is key to this selective removal. researchgate.net The development of these materials underscores the utility of thiazole carboxylates and related structures in creating functional, porous materials for sensing, catalysis, and separation technologies. rsc.orgresearchgate.net

Comprehensive Studies on Corrosion Inhibition Properties of Thiazole Carboxylate Compounds

Thiazole derivatives have proven to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. scispace.com Their inhibitory action stems from the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface. scispace.com This process forms a protective film that isolates the metal from the corrosive medium. scispace.commdpi.com

A detailed study on the effect of ethylthiazole-4-carboxylate as a corrosion inhibitor for copper in a 0.5M HCl solution demonstrated its efficacy. researchgate.netpaperpublications.org Using weight loss and polarization methods, researchers found that as the concentration of the inhibitor increased, the corrosion rate and corrosion current density decreased significantly. researchgate.net Consequently, the inhibition efficiency and surface coverage increased. The efficiency was observed to decrease with a rise in temperature, a common characteristic of physisorption-based inhibitors. paperpublications.org

The mechanism of inhibition involves the formation of a protective film on the copper surface, with the oxygen, nitrogen, and sulfur atoms of the ethylthiazole-4-carboxylate molecule playing a crucial role in the adsorption process. researchgate.netpaperpublications.org Thermodynamic studies indicated that the adsorption is spontaneous and follows the Langmuir adsorption isotherm. mdpi.com

| Inhibitor Conc. (M) | Corrosion Potential (Ecorr) (mV) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -234 | 45.6 | - |

| 0.0001 | -220 | 15.4 | 66.2 |

| 0.0002 | -211 | 10.1 | 77.8 |

| 0.0003 | -198 | 6.5 | 85.7 |

| 0.0004 | -192 | 4.2 | 90.7 |

| 0.0005 | -185 | 2.8 | 93.8 |

Development of Novel Analytical Reagents Based on Thiazole Carboxylate Structures

The inherent electronic and structural properties of the thiazole ring make its derivatives excellent candidates for the development of novel analytical reagents, particularly chemosensors for detecting metal ions. researchgate.net Thiazole-based sensors can form stable complexes with various metal ions, leading to a detectable change in their optical properties, such as color (colorimetric) or fluorescence (fluorometric). researchgate.net

Researchers have synthesized novel quinoline-based thiazole derivatives that act as selective chemosensors for Fe²⁺, Fe³⁺, and Cu²⁺ ions. nih.govacs.org The fluorescence intensity of these sensor compounds was significantly quenched upon the addition of these specific metal ions, while other common metal ions induced no such change. nih.gov This high selectivity is crucial for practical applications in environmental and biological monitoring. The sensing mechanism involves a 1:1 complex formation between the thiazole-based sensor and the metal ion. nih.govacs.org

In another example, a thiazole-formulated azomethine compound was developed for the highly sensitive and selective three-way detection of mercury (Hg²⁺) ions in aqueous media. acs.org This sensor enabled detection through color change visible to the naked eye, as well as through UV-vis absorbance and fluorescence emission spectroscopy, with a very low limit of detection. acs.org Such reagents are vital for monitoring toxic heavy metals in the environment. researchgate.net

Integration of Green Chemistry Principles in Thiazole Carboxylate Synthesis and Application

In recent years, significant efforts have been made to align the synthesis of thiazole derivatives with the principles of green chemistry. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Key green strategies for thiazole synthesis include:

Use of Green Catalysts: Employing recyclable and non-toxic catalysts, such as chitosan-based biopolymers, reduces chemical waste and environmental impact. mdpi.commdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reactions, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional heating methods. bepls.com

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG-400) is a central theme in green synthesis. bepls.com

For example, an efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been developed by reacting ethyl acetoacetate, N-bromosuccinimide, and various thioureas. researchgate.net This method avoids the harsher conditions and multiple steps of traditional syntheses. Similarly, the use of ultrasonic irradiation with a recyclable biocatalyst represents a sustainable approach to producing novel thiazoles. mdpi.com These advancements not only make the production of thiazole carboxylates more economical but also significantly reduce their environmental footprint. nih.goveurekaselect.com

Q & A

Q. What are the optimal synthetic routes for Sodium 4-ethylthiazole-2-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound can be synthesized via hydrolysis of its ethyl ester precursor (e.g., Ethyl 4-ethylthiazole-2-carboxylate, CAS 68158-15-6) under alkaline conditions. A typical procedure involves refluxing the ester in ethanol/water with a base (e.g., NaOH) to yield the sodium salt. Optimization includes varying temperature (70–100°C), reaction time (4–12 hours), and base concentration (1–3 M). Post-reaction, the product is isolated via solvent evaporation and purified by recrystallization. Monitoring reaction progress via TLC or HPLC ensures completeness .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm the thiazole ring structure and carboxylate group (e.g., δ ~160–170 ppm for COO).

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1400 cm (COO symmetric stretch).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M–Na] and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How can computational tools (e.g., PubChem, InChIKey) aid in validating the structural identity of this compound?

- Methodological Answer : PubChem’s computed properties (e.g., molecular formula, SMILES) and spectral libraries provide reference data for cross-validation. The InChIKey (e.g., UHNRIHTVWZIILT-UHFFFAOYSA-M for a related sodium thiazole carboxylate) ensures unambiguous identification. Density functional theory (DFT) calculations can predict NMR shifts and compare them with experimental data .

Q. What solvent systems and reaction conditions are suitable for derivatizing this compound into bioactive analogs?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are ideal for nucleophilic substitutions or coupling reactions. For example, amidation can be achieved using HATU/DIPEA in DMF with primary amines. Reaction progress is tracked via LC-MS, and products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Analyze degradation products weekly via HPLC-MS. Use Arrhenius kinetics to extrapolate shelf-life at standard storage conditions (4°C). Protect from light and moisture to prevent thiazole ring oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Perform meta-analyses with statistical tools (e.g., ANOVA, Tukey’s HSD) to identify confounding variables. Reproduce results in triplicate across independent labs .

Q. What strategies enhance the compound’s bioavailability for in vivo studies, given its polar carboxylate group?

- Methodological Answer : Prodrug approaches (e.g., esterification of the carboxylate to improve lipid solubility) or nanoformulation (e.g., liposomal encapsulation) can enhance permeability. Pharmacokinetic studies in rodent models should assess AUC, C, and bioavailability via LC-MS/MS plasma analysis .

Q. How does this compound interact with biological targets at the molecular level?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or DNA gyrase. Validate via SPR (surface plasmon resonance) for binding affinity (K) and ITC (isothermal titration calorimetry) for thermodynamic parameters. Mutagenesis studies (e.g., alanine scanning) identify critical residues in target proteins .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in thiazole carboxylate derivatives?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at C4, alkyl chain variations). Test against a panel of biological targets (e.g., cancer cell lines, bacterial strains). Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural features (logP, steric bulk) with activity .

Q. How can researchers address reproducibility challenges in scaling up this compound synthesis?

- Methodological Answer :

Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like mixing speed, temperature gradients, and reagent purity. Use PAT (process analytical technology) tools (e.g., in-line FTIR) for real-time monitoring. Transition from batch to continuous flow reactors to improve yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.